

A Technical Guide to the Spectroscopic Data of 4-Maleimidobenzoic Acid

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Compound of Interest

Compound Name: 4-Maleimidobenzoic acid

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This document provides a detailed overview of the spectroscopic data for **4-Maleimidobenzoic acid**, a crucial reagent in bioconjugation and materials science. The following sections present predicted and characteristic data for ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **4-Maleimidobenzoic acid**. These values are based on established chemical shift and absorption frequency principles for the constituent functional groups.

- Solvent: DMSO- d_6
- Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~13.3	Broad Singlet	1H	Carboxylic Acid (-COOH)
~8.15	Doublet (d)	2H	Aromatic (H-3, H-5)
~7.60	Doublet (d)	2H	Aromatic (H-2, H-6)
~7.10	Singlet (s)	2H	Maleimide (-CH=CH-)

- Solvent: DMSO-d₆
- Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~170.5	Imide Carbonyl (-C=O)
~167.0	Carboxylic Acid Carbonyl (-COOH)
~135.0	Aromatic (C-4)
~134.5	Maleimide Olefinic (-CH=CH-)
~131.0	Aromatic (C-1)
~130.0	Aromatic (C-3, C-5)
~126.0	Aromatic (C-2, C-6)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic Acid)
~3100	Medium	C-H stretch (Aromatic & Olefinic)
~1770	Strong	C=O stretch (Imide, symmetric)
~1700	Strong	C=O stretch (Imide, asymmetric & Carboxylic Acid)
~1600, ~1490	Medium-Strong	C=C stretch (Aromatic)
~1390	Strong	C-N stretch (Imide)
~1240	Strong	C-O stretch (Carboxylic Acid)
~920	Broad, Medium	O-H bend (Carboxylic Acid dimer)
~840	Strong	C-H out-of-plane bend (p-disubstituted benzene)
~690	Strong	C=C-H bend (cis-alkene)

m/z	Relative Intensity	Assignment
217	High	[M] ⁺ (Molecular Ion)
172	Medium	[M - COOH] ⁺
144	Medium	[M - COOH - CO] ⁺
120	High	[C ₇ H ₄ NO ₂] ⁺
92	Medium	[C ₆ H ₄ N] ⁺
76	Medium	[C ₆ H ₄] ⁺

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of the spectroscopic data presented above.

- Sample Preparation: Approximately 5-10 mg of **4-Maleimidobenzoic acid** is accurately weighed and dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The sample is transferred to a 5 mm NMR tube.
- Instrument: A Bruker Avance 400 MHz spectrometer (or equivalent) is used for analysis.^[1]
- ¹H NMR Acquisition:
 - The spectrometer is tuned to the proton frequency (~400 MHz).
 - A standard one-pulse sequence is used.
 - Key parameters include a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds.
 - Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.
 - The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
- ¹³C NMR Acquisition:
 - The spectrometer is tuned to the carbon frequency (~100 MHz).
 - A proton-decoupled pulse sequence is utilized to simplify the spectrum to singlets for each unique carbon.
 - Key parameters include a 45° pulse angle, an acquisition time of ~1.5 seconds, and a relaxation delay of 2 seconds.
 - A larger number of scans (typically 1024 or more) is required due to the low natural abundance of ¹³C.
 - The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, Mnova).

This protocol describes the KBr pellet method, suitable for solid samples.[\[2\]](#)[\[3\]](#)

- Sample Preparation:
 - Approximately 1-2 mg of **4-Maleimidobenzoic acid** is finely ground in an agate mortar and pestle.
 - About 100-200 mg of dry, IR-grade potassium bromide (KBr) powder is added to the mortar.
 - The sample and KBr are thoroughly mixed and ground together until a fine, homogeneous powder is obtained.
 - The mixture is transferred to a pellet die.
 - Pressure is applied using a hydraulic press (typically 8-10 tons) to form a thin, transparent or translucent pellet.
- Data Acquisition:
 - A background spectrum of the empty sample compartment is collected to account for atmospheric CO₂ and H₂O.
 - The KBr pellet is placed in the sample holder of the FT-IR spectrometer.
 - The spectrum is recorded, typically in the range of 4000-400 cm⁻¹, by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
- Data Processing: The resulting spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

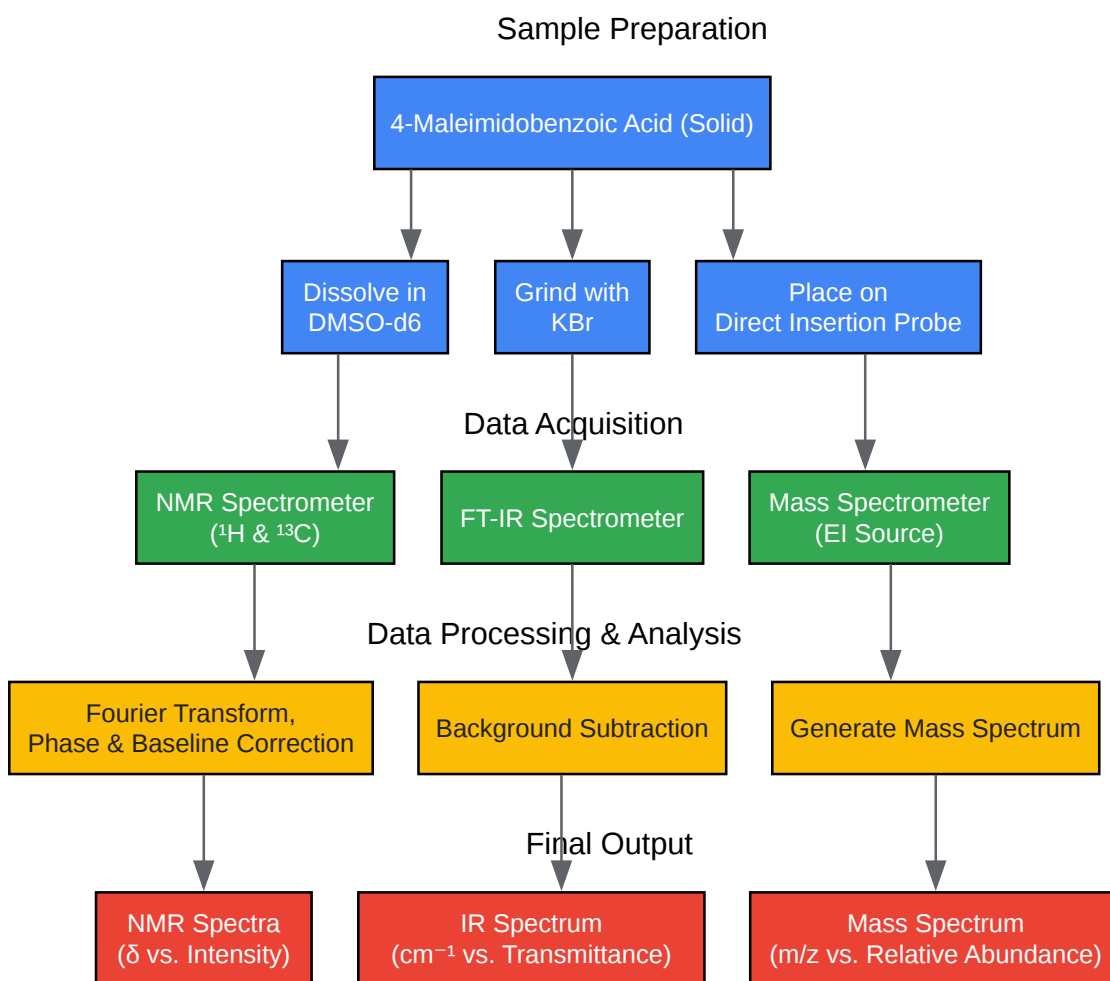
This protocol outlines a standard procedure for Electron Ionization (EI) Mass Spectrometry.[\[4\]](#)
[\[5\]](#)

- **Sample Introduction:** A small amount of the solid **4-Maleimidobenzoic acid** is introduced into the mass spectrometer via a direct insertion probe. The sample is then heated to induce volatilization into the ion source.
- **Ionization:**
 - The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
 - This causes the molecules to ionize, primarily forming a radical cation known as the molecular ion ($[M]^+$), and to undergo fragmentation.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.
- **Data Presentation:** The output is a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **4-Maleimidobenzoic acid**.

General Workflow for Spectroscopic Analysis



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Caption: Workflow for spectroscopic analysis of **4-Maleimidobenzoic acid**.

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